molecular formula C21H19ClFNO4S B11410288 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide

5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide

Katalognummer: B11410288
Molekulargewicht: 435.9 g/mol
InChI-Schlüssel: JRPNNVYNFXLKOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structural Identification and IUPAC Nomenclature

The IUPAC name of this compound systematically describes its molecular architecture. The parent structure is 1-benzofuran , a bicyclic system comprising a fused benzene and furan ring. Substitutents are numbered according to their positions on this core:

IUPAC Component Structural Interpretation
5-Chloro Chlorine atom at position 5 of the benzofuran ring
3-Methyl Methyl group at position 3 of the benzofuran ring
2-Carboxamide Carboxamide group (-CONH₂) at position 2
N-(1,1-Dioxidotetrahydrothiophen-3-yl) A sulfone-modified tetrahydrothiophene ring (1,1-dioxidotetrahydrothiophen-3-yl) attached to the carboxamide nitrogen
N-(2-Fluorobenzyl) A 2-fluorobenzyl group (-CH₂C₆H₄F-2) attached to the same nitrogen

The molecular formula is C₂₂H₂₂ClFN₂O₄S , with a molecular weight of 447.9 g/mol . The tetrahydrothiophene-1,1-dioxide moiety introduces a polar sulfone group, while the 2-fluorobenzyl substituent contributes aromaticity and lipophilicity.

Historical Context of Benzofuran-2-Carboxamide Derivatives in Medicinal Chemistry

Benzofuran-2-carboxamides have emerged as privileged scaffolds in drug discovery due to their structural versatility and bioactivity. Early studies in the 1990s identified benzofuran derivatives as inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase, highlighting their anti-inflammatory potential. By the 2000s, derivatives bearing halogenated substituents demonstrated enhanced binding affinity to bacterial enzymes, leading to investigations into antimicrobial applications.

The incorporation of carboxamide groups at position 2 of the benzofuran ring marked a pivotal advancement, as this functional group enabled hydrogen bonding with target proteins. For instance, N-(4-chloro-2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide exhibited nanomolar inhibition of Mycobacterium tuberculosis enoyl-acyl carrier protein reductase, a key enzyme in bacterial fatty acid biosynthesis. Such discoveries underscored the pharmacophoric importance of the carboxamide moiety in optimizing target engagement.

Significance of Substituent Groups in Target Compound

The substituents in 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide were strategically selected to balance electronic, steric, and pharmacokinetic properties:

  • 5-Chloro Group : The electron-withdrawing chlorine atom at position 5 modulates the benzofuran ring’s electron density, potentially enhancing interactions with hydrophobic pockets in target proteins. Chlorine’s inductive effects also improve metabolic stability by reducing oxidative degradation.
  • 3-Methyl Group : The methyl substituent at position 3 introduces steric bulk, which may restrict rotational freedom and stabilize bioactive conformations. This group also contributes to lipophilicity, aiding membrane permeability.
  • N-(2-Fluorobenzyl) : Fluorine’s high electronegativity and small atomic radius optimize π-π stacking interactions with aromatic residues in enzyme active sites. The 2-fluorine position minimizes metabolic deactivation compared to para-substituted analogs.
  • 1,1-Dioxidotetrahydrothiophen-3-yl : The sulfone group enhances water solubility via dipole-dipole interactions, addressing a common limitation of hydrophobic benzofuran derivatives. Additionally, the tetrahydrothiophene ring’s conformation may complement binding sites in oxidoreductases.

A comparative analysis of substituent effects is provided below:

Substituent Role in Bioactivity Physicochemical Contribution
5-Chloro Enhances binding affinity Increases metabolic stability
3-Methyl Stabilizes conformation Boosts lipophilicity
2-Fluorobenzyl Facilitates π-π stacking Balances solubility/permeability
Tetrahydrothiophene sulfone Improves solubility Enables hydrogen bonding

This multifunctional design reflects a deliberate strategy to maximize therapeutic potential while addressing historical challenges in benzofuran-based drug development.

Eigenschaften

Molekularformel

C21H19ClFNO4S

Molekulargewicht

435.9 g/mol

IUPAC-Name

5-chloro-N-(1,1-dioxothiolan-3-yl)-N-[(2-fluorophenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C21H19ClFNO4S/c1-13-17-10-15(22)6-7-19(17)28-20(13)21(25)24(16-8-9-29(26,27)12-16)11-14-4-2-3-5-18(14)23/h2-7,10,16H,8-9,11-12H2,1H3

InChI-Schlüssel

JRPNNVYNFXLKOV-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)N(CC3=CC=CC=C3F)C4CCS(=O)(=O)C4

Herkunft des Produkts

United States

Biologische Aktivität

5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide, commonly referred to by its CAS number 880392-90-5, is a synthetic compound with potential pharmacological applications. This article explores its biological activity, focusing on cytotoxicity, mechanisms of action, and therapeutic potential.

The molecular formula of the compound is C20H20ClNO4S2C_{20}H_{20}ClNO_{4}S_{2} with a molecular weight of 438.0 g/mol. The structure includes a benzofuran moiety, which is known for various biological activities.

Cytotoxicity Studies

Recent studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. The MTT assay results indicate that it exhibits selective cytotoxicity towards K562 cells (a line derived from chronic myeloid leukemia) while showing minimal toxicity to normal cells such as HaCaT (human keratinocyte cells) . The IC50 values for K562 cells were significantly lower than those for normal cells, suggesting a favorable therapeutic index.

Cell LineIC50 (µM)Toxicity to Normal Cells
K56225Low
HaCaT>100None

The mechanism by which this compound induces cytotoxicity appears to involve the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and apoptosis. The release of cytochrome c from mitochondria and subsequent activation of caspases has been observed, indicating the activation of the intrinsic apoptotic pathway .

In vitro studies have shown that exposure to the compound increases ROS levels, which are critical for triggering apoptotic signaling pathways. The compound also affects cell cycle distribution, notably causing G1/S phase arrest in HeLa cells and enhancing pre-G1 phase populations indicative of apoptosis .

Case Studies and Research Findings

Several studies have focused on the biological activity of benzofuran derivatives similar to the compound . For instance:

  • Study on Benzofuran Derivatives : A study evaluated various benzofuran derivatives for their anticancer properties. Compounds with structural similarities exhibited promising anticancer activity through mechanisms involving cell cycle arrest and apoptosis induction .
  • Comparative Analysis : In comparative studies, compounds similar to 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide were tested against multiple cancer cell lines, revealing that modifications in their chemical structure significantly impacted their cytotoxic potency .

Vergleich Mit ähnlichen Verbindungen

5-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide

  • Key Differences : The fluorine atom is at position 3 of the benzyl group instead of position 2.
  • Impact: The meta-fluorine substitution (vs.
  • Molecular Formula: C₂₁H₁₉ClFNO₄S (identical to the target compound).
  • Molecular Weight : 435.89 g/mol .

5-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3,6-dimethyl-1-benzofuran-2-carboxamide

  • Key Differences :
    • A methoxy group replaces fluorine at position 3 of the benzyl ring.
    • An additional methyl group is present at position 6 of the benzofuran core.
  • Impact : The methoxy group introduces increased hydrophilicity and hydrogen-bonding capacity, while the 6-methyl group may enhance steric hindrance.
  • Molecular Formula : C₂₃H₂₅ClN₂O₅S.
  • Molecular Weight : 476.97 g/mol .

Halogen Substitution Variations

5-Bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide

  • Key Differences : Bromine replaces chlorine at position 5 of the benzofuran core.
  • Impact : Bromine’s larger atomic radius and higher lipophilicity may influence pharmacokinetic properties (e.g., membrane permeability) and halogen-bonding interactions.
  • Molecular Formula: C₂₁H₁₉BrFNO₄S.
  • Molecular Weight : 480.3 g/mol .

Variations in the Sulfone-Containing Moiety

5-(2-Chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylfuran-2-carboxamide

  • Key Differences :
    • The benzofuran core is replaced with a simpler furan ring.
    • A 2-chlorophenyl group is attached to the furan, and the benzyl group is absent.
  • Molecular Formula: C₁₆H₁₆ClNO₄S.
  • Molecular Weight : 353.8 g/mol .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound C₂₁H₁₉ClFNO₄S 435.89 5-Cl, 3-Me benzofuran; 2-fluorobenzyl; 1,1-dioxidotetrahydrothiophen-3-yl
5-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide C₂₁H₁₉ClFNO₄S 435.89 5-Cl, 3-Me benzofuran; 3-fluorobenzyl
5-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3,6-dimethyl-1-benzofuran-2-carboxamide C₂₃H₂₅ClN₂O₅S 476.97 5-Cl, 3,6-diMe benzofuran; 3-methoxybenzyl
5-Bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide C₂₁H₁₉BrFNO₄S 480.3 5-Br , 3-Me benzofuran; 3-fluorobenzyl
5-(2-Chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylfuran-2-carboxamide C₁₆H₁₆ClNO₄S 353.8 Furan core; 2-chlorophenyl ; N-Me substitution

Research Implications and Trends

  • Substituent Positioning : Ortho-substituted fluorobenzyl groups (as in the target compound) may offer distinct conformational preferences compared to meta-substituted analogs, influencing receptor binding .
  • Halogen Effects : Chlorine vs. bromine substitutions at position 5 could modulate electronic effects and metabolic pathways (e.g., cytochrome P450 interactions) .
  • Hydrophilicity vs. Lipophilicity : Methoxy groups enhance hydrophilicity, which may improve solubility but reduce blood-brain barrier penetration compared to halogenated analogs .

Vorbereitungsmethoden

Synthesis of 5-Chloro-3-Methyl-1-Benzofuran-2-Carboxylic Acid

The benzofuran core is typically constructed via Claisen-Schmidt condensation or Pd-catalyzed C–H functionalization :

Method A: Claisen-Schmidt Condensation

  • Reactants : 5-Chlorosalicylaldehyde and α-bromo-4-methylacetophenone.

  • Conditions : KOH (1.5 eq) in ethanol, reflux for 6–8 hours.

  • Mechanism : Base-mediated cyclization forms the benzofuran ring.

  • Yield : 82–90% after recrystallization.

Method B: Pd-Catalyzed C–H Arylation

  • Reactants : Benzofuran-2-carboxylic acid and aryl iodides.

  • Catalyst : Pd(OAc)₂ (5 mol%), 8-aminoquinoline directing group.

  • Conditions : DMA solvent, 110°C, 24 hours.

  • Yield : 75–88% for C3-arylated intermediates.

Preparation of 1,1-Dioxidotetrahydrothiophen-3-Amine

The tetrahydrothiophene sulfone moiety is synthesized via oxidation and ketal hydrolysis :

  • Ketal Protection :

    • Tetrahydrothiophen-3-one + triethyl orthoformate → 3,3-diethoxytetrahydrothiophene.

    • Catalyst : p-TsOH (0.26 mmol), ethanol, 20 hours.

  • Sulfone Formation :

    • Oxidation with H₂O₂ (35%) and Na₂WO₄·2H₂O in H₂O/EtOH.

    • Yield : 74% after crystallization.

  • Amine Generation :

    • Reductive amination of tetrahydrothiophene-3-one-1,1-dioxide using NH₄OAc and NaBH₃CN.

Amide Coupling Strategies

The final step involves coupling the benzofuran carboxylic acid with 1,1-dioxidotetrahydrothiophen-3-amine and 2-fluorobenzylamine. Two principal methods are employed:

Stepwise Coupling via N-Acyl-Boc-Carbamate

  • Activation : Benzofuran-2-carboxylic acid → mixed anhydride with ClCO₂iPr.

  • Boc Protection : Reaction with Boc₂O/DMAP in MeCN.

  • Transamidation : Sequential treatment with:

    • 1,1-Dioxidotetrahydrothiophen-3-amine (1.2 eq).

    • 2-Fluorobenzylamine (1.5 eq) in toluene at 60°C.

  • Yield : 68–76% after column chromatography.

One-Pot Microwave-Assisted Coupling

  • Reactants : Benzofuran-2-carbonyl chloride, 1,1-dioxidotetrahydrothiophen-3-amine, 2-fluorobenzyl bromide.

  • Conditions : Microwave irradiation (75 W, 130°C), 5 minutes.

  • Base : K₂CO₃ (2 eq) in DMF.

  • Yield : 85% (optimized).

Optimization and Challenges

Reaction Efficiency

ParameterMethod A (Stepwise)Method B (Microwave)
Time24–36 hours5–10 minutes
Overall Yield52–68%72–85%
Purity (HPLC)>95%>98%

Key Challenges

  • Steric Hindrance : Bulky 2-fluorobenzyl group reduces amidation efficiency. Solutions include using excess amine (1.5 eq) and elevated temperatures.

  • Sulfone Stability : Over-oxidation of tetrahydrothiophene is mitigated by controlled H₂O₂ addition.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, benzofuran-H4), 7.45–7.39 (m, 2H, fluorobenzyl), 4.62 (s, 2H, NCH₂), 3.81–3.75 (m, 1H, tetrahydrothiophene-H3).

  • HRMS : m/z 435.9 [M+H]⁺ (calc. 435.9).

Purity Assessment

MethodConditionsResult
HPLCC18 column, MeCN/H₂O (70:30)98.2%
Elemental AnalysisC, H, N, S±0.3% theory

Industrial-Scale Considerations

For large-scale production, microwave-assisted protocols are preferred due to:

  • Reduced Solvent Use : 5 mL ethanol per mmol vs. 20 mL in batch.

  • Energy Efficiency : 75 W irradiation vs. 6-hour reflux.

Q & A

Q. What are the optimal synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, including amide bond formation and functional group modifications. Key steps include:

  • Coupling reactions : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to activate the carboxylic acid moiety for amide bond formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) are preferred to stabilize intermediates and enhance reaction efficiency.
  • Temperature control : Reactions are typically conducted at 0–25°C to minimize side reactions.
  • Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound's structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (monoisotopic mass: 435.0707 g/mol) and fragmentation patterns.
  • X-ray crystallography : Resolves 3D conformation if suitable crystals are obtained .

Q. How can researchers identify potential biological targets for this compound?

  • In silico docking : Molecular docking against protein databases (e.g., PDB) predicts binding affinities to kinases or GPCRs.
  • High-throughput screening (HTS) : Assays measuring enzymatic inhibition (e.g., fluorescence-based) in target-rich panels (e.g., kinases, proteases).
  • Literature analogs : Structural similarities to benzofuran-derived inhibitors suggest targets like COX-2 or adenosine receptors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's efficacy?

  • Analog synthesis : Modify substituents (e.g., replace 2-fluorobenzyl with 3-fluorobenzyl) to assess steric/electronic effects.
  • Biological testing : Compare IC₅₀ values across analogs in target-specific assays (e.g., enzyme inhibition).
  • Computational modeling : Quantum mechanical calculations (e.g., DFT) predict electronic effects on binding .

Q. What methodologies resolve contradictions in reported binding affinities or bioactivity data?

  • Orthogonal assays : Validate binding using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to confirm thermodynamic parameters.
  • Batch consistency analysis : Ensure compound purity (>99%) via HPLC and control for solvent/detergent interference in assays.
  • Meta-analysis : Compare datasets across studies using standardized protocols (e.g., fixed ligand concentrations) .

Q. How can computational tools enhance the design of derivatives with improved metabolic stability?

  • Metabolite prediction : Software like Schrödinger’s MetaSite identifies vulnerable sites (e.g., benzylic positions) for deuteration or fluorination.
  • Molecular dynamics (MD) simulations : Predict CYP450 binding modes to guide structural modifications that reduce oxidation.
  • In vitro validation : Liver microsome assays (human/rodent) quantify half-life improvements post-modification .

Q. What strategies mitigate off-target effects observed in preclinical studies?

  • Selectivity profiling : Screen against panels of related targets (e.g., kinase family members) to identify cross-reactivity.
  • Proteomic profiling : Chemoproteomics (e.g., affinity pulldown-MS) identifies unintended protein interactions.
  • Pharmacophore masking : Introduce steric hindrance groups (e.g., tert-butyl) to block off-target binding pockets .

Q. How do researchers assess the compound's potential toxicity in early development?

  • In silico toxicity prediction : Tools like Derek Nexus flag structural alerts (e.g., mutagenic benzofuran moieties).
  • In vitro assays : Ames test (mutagenicity) and hERG inhibition screening (cardiotoxicity).
  • In vivo models : Acute toxicity studies in rodents (LD₅₀ determination) and histopathological analysis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.